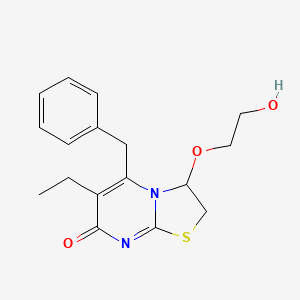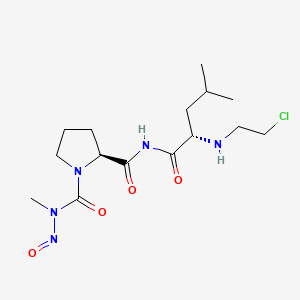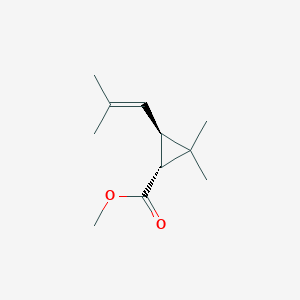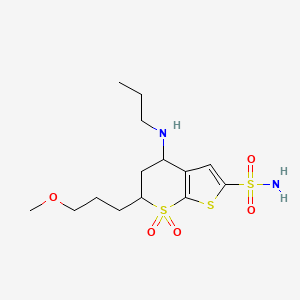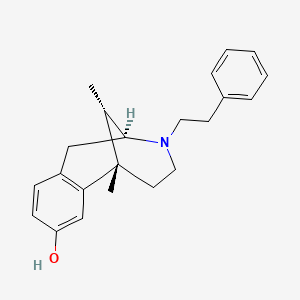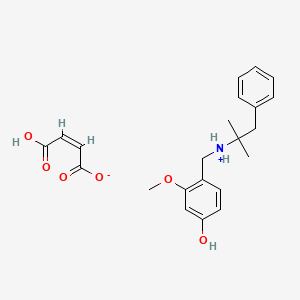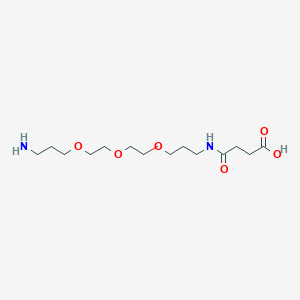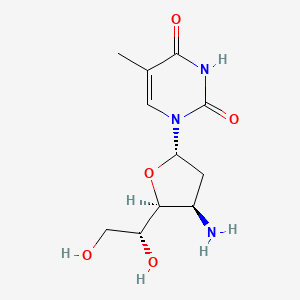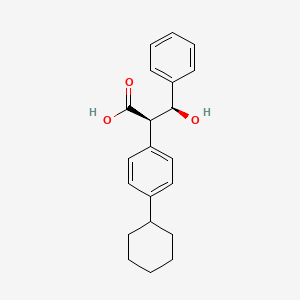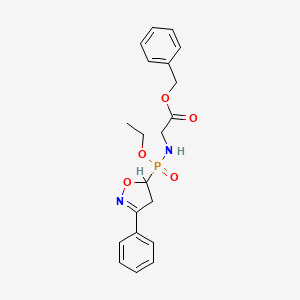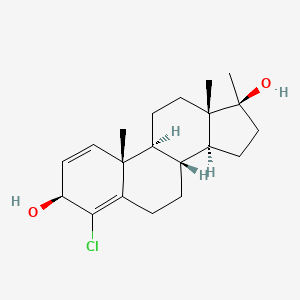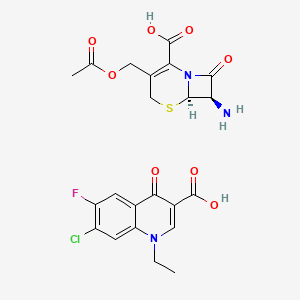
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines elements of both quinoline and azabicyclo frameworks, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate involves multiple steps, including the formation of the azabicyclo framework and the quinoline carboxylate moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, the compound’s potential as a biochemical probe or therapeutic agent is explored. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, researchers investigate the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a promising candidate for treating various diseases.
Industry
In industry, the compound’s applications include its use as a precursor for synthesizing other complex molecules. Its unique structure and reactivity make it valuable for developing new materials and chemicals.
Mechanism of Action
The mechanism by which (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Compounds like ciprofloxacin and levofloxacin also feature quinoline frameworks and are used as antibiotics.
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate: shares similarities with other quinoline and azabicyclo compounds.
Uniqueness
What sets this compound apart is its unique combination of the azabicyclo and quinoline carboxylate moieties. This structural feature provides distinct reactivity and biological activity, making it a valuable subject for further research and development.
Properties
CAS No. |
191470-03-8 |
|---|---|
Molecular Formula |
C22H21ClFN3O8S |
Molecular Weight |
541.9 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClFNO3.C10H12N2O5S/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15;1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h3-5H,2H2,1H3,(H,17,18);6,9H,2-3,11H2,1H3,(H,15,16)/t;6-,9-/m.1/s1 |
InChI Key |
NAUBEVWXFDUCLL-JRHRPUMJSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


